4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid typically involves the reaction of 5-methylmorpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be further functionalized.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles in the presence of bases like DMAP or sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of pharmaceuticals where protected amines are required.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various reactions without interference from the amine group. Deprotection is achieved under acidic conditions, where the Boc group is removed, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Carbobenzyloxy (Cbz) protected amines: Another common protecting group used in organic synthesis.
Uniqueness
4-(tert-Butoxycarbonyl)-5-methylmorpholine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a morpholine ring. This combination offers distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-16-6-8(9(13)14)12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKMFHYBYZMBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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